molecular formula C13H15NO3 B14600378 Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester CAS No. 58422-72-3

Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester

Katalognummer: B14600378
CAS-Nummer: 58422-72-3
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: HMIKRYJZDKEUNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.2365 . This compound is known for its unique structure, which includes a cyano group, a methyl group, and a phenyl group attached to a propyl ester. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester typically involves the reaction of ethaneperoxoic acid with 1-cyano-2-methyl-1-phenylpropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the ester group can participate in nucleophilic attacks. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethaneperoxoic acid, 1-cyano-2-methyl-1-phenylpropyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups allows it to participate in a wide range of chemical reactions, making it valuable in various research applications .

Eigenschaften

CAS-Nummer

58422-72-3

Molekularformel

C13H15NO3

Molekulargewicht

233.26 g/mol

IUPAC-Name

(1-cyano-2-methyl-1-phenylpropyl) ethaneperoxoate

InChI

InChI=1S/C13H15NO3/c1-10(2)13(9-14,17-16-11(3)15)12-7-5-4-6-8-12/h4-8,10H,1-3H3

InChI-Schlüssel

HMIKRYJZDKEUNR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C#N)(C1=CC=CC=C1)OOC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.